Bis[2-(naphthalen-2-yl)-2-oxoethyl] benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS[2-(2-NAPHTHYL)-2-OXOETHYL] ISOPHTHALATE is an organic compound characterized by the presence of two naphthyl groups attached to an isophthalate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIS[2-(2-NAPHTHYL)-2-OXOETHYL] ISOPHTHALATE typically involves the esterification of isophthalic acid with 2-(2-naphthyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of BIS[2-(2-NAPHTHYL)-2-OXOETHYL] ISOPHTHALATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
BIS[2-(2-NAPHTHYL)-2-OXOETHYL] ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitrated or sulfonated naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
BIS[2-(2-NAPHTHYL)-2-OXOETHYL] ISOPHTHALATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of BIS[2-(2-NAPHTHYL)-2-OXOETHYL] ISOPHTHALATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hydroxyethyl) terephthalate
- Bis(2-naphthyl) terephthalate
- Bis(2-phenyl) isophthalate
Uniqueness
BIS[2-(2-NAPHTHYL)-2-OXOETHYL] ISOPHTHALATE is unique due to the presence of the naphthyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C32H22O6 |
---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
bis(2-naphthalen-2-yl-2-oxoethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C32H22O6/c33-29(25-14-12-21-6-1-3-8-23(21)16-25)19-37-31(35)27-10-5-11-28(18-27)32(36)38-20-30(34)26-15-13-22-7-2-4-9-24(22)17-26/h1-18H,19-20H2 |
InChI-Schlüssel |
NKOHGPGJWJKIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC(=CC=C3)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.